molecular formula C11H19NO5 B021819 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester CAS No. 101669-78-7

4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester

Cat. No. B021819
CAS RN: 101669-78-7
M. Wt: 245.27 g/mol
InChI Key: HMITWDFQTIEUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester” is a complex organic molecule. It contains an amino group that is protected by a Boc (tert-butoxycarbonyl) group, a ketone functionality, and a carboxylic acid ester group. The presence of these functional groups suggests that this compound could be used as an intermediate in organic synthesis, particularly in the synthesis of peptides or other complex organic molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functionality. The Boc group could be introduced using Boc anhydride or Boc2O in the presence of a base. The ketone could be introduced through oxidation of a secondary alcohol, and the ester could be formed through a reaction with a carboxylic acid and an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Boc-protected amino group, the ketone, and the ester. These groups each have distinct properties and would be expected to behave differently under various conditions .


Chemical Reactions Analysis

The Boc group in this compound is a common protecting group used in organic synthesis. It can be removed under acidic conditions to reveal the free amine. The ketone could undergo a variety of reactions, including nucleophilic addition or reduction. The ester could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would be expected to have a relatively high molecular weight due to the presence of the Boc group. The presence of the ketone and ester groups could also influence its polarity and solubility .

Mechanism of Action

As an intermediate in organic synthesis, the “mechanism of action” of this compound would depend on the specific reactions it is involved in. For example, if the Boc group is removed to reveal the free amine, this could then react with a carboxylic acid to form an amide bond .

Future Directions

The use of this compound in organic synthesis could be explored further. For example, it could be used in the synthesis of complex peptides or other bioactive molecules. Additionally, methods to synthesize this compound more efficiently or from renewable resources could be investigated .

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(8(13)6-9(14)16-5)12-10(15)17-11(2,3)4/h7H,6H2,1-5H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMITWDFQTIEUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460225
Record name Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester

CAS RN

101669-78-7
Record name Methyl 4-[(tert-butoxycarbonyl)amino]-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Reactant of Route 4
Reactant of Route 4
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester
Reactant of Route 6
4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.